C11H15NO5S

説明

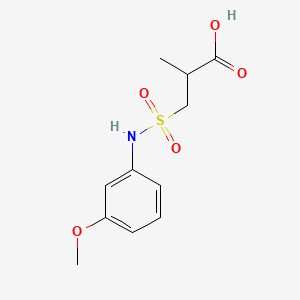

Structure

3D Structure

特性

IUPAC Name |

3-[(3-methoxyphenyl)sulfamoyl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-8(11(13)14)7-18(15,16)12-9-4-3-5-10(6-9)17-2/h3-6,8,12H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLVWEHZSWYDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)NC1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Notes and Protocols for N-Tosyl-L-threonine Coupling in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role and Challenges of N-Tosyl Amino Acids in Solid-Phase Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to a successful outcome. While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups dominate as the standard for temporary Nα-protection due to their facile and orthogonal removal, the N-tosyl (Ts) group presents a unique set of characteristics.[1] The N-tosyl group, a sulfonamide linkage, is exceptionally stable and requires harsh deprotection conditions, such as reduction with sodium in liquid ammonia or strong acids like hydrogen fluoride (HF).[1] This inherent stability makes the N-tosyl group generally unsuitable for the iterative Nα-deprotection steps required in standard SPPS protocols for peptide elongation.[1]

However, the unique properties of the N-tosyl group lend themselves to specialized applications. These include its use as a permanent protecting group for the side chains of amino acids like arginine, or in scenarios where the N-tosyl moiety is a desired final component of the target molecule, such as in peptidomimetics or as a directing group in on-resin cyclization strategies. This guide provides a detailed exploration of the methods and considerations for coupling N-Tosyl-L-threonine in a solid-phase synthesis context, acknowledging the non-standard nature of this building block for chain elongation.

N-Tosyl-L-threonine presents a dual challenge for efficient coupling. Firstly, the bulky tosyl group on the α-amino group creates significant steric hindrance. Secondly, the threonine side chain itself is known to be a "difficult" amino acid to couple, further complicating the reaction.[2][3] This document will provide a comprehensive overview of the potential side reactions and offer detailed protocols for effective coupling strategies.

Core Challenges and Mechanistic Considerations

The primary obstacles in the solid-phase coupling of N-Tosyl-L-threonine are steric hindrance, potential side reactions involving the threonine side chain, and the risk of epimerization.

-

Steric Hindrance: The bulky N-tosyl group, combined with the inherent steric bulk of the threonine side chain, significantly slows down the kinetics of the coupling reaction. This necessitates the use of more potent coupling reagents and potentially longer reaction times to drive the reaction to completion.

-

Side-Chain Reactions: The β-hydroxyl group of threonine is susceptible to two main side reactions:

-

O-acylation: The hydroxyl group can be acylated by the activated N-Tosyl-L-threonine, leading to the formation of a branched peptide. This can be mitigated by using a protecting group on the threonine side chain, such as a tert-butyl (tBu) ether.[4]

-

Dehydration (β-elimination): Under basic conditions, the threonine side chain can undergo dehydration to form a dehydroamino acid residue. This is a concern during both the coupling step, which is base-catalyzed, and potentially during any basic deprotection steps if an orthogonal protecting group strategy is employed.

-

-

Epimerization: The α-proton of the activated amino acid is susceptible to abstraction by the base used in the coupling reaction, leading to racemization.[5] Slower, sterically hindered couplings are more prone to epimerization due to the extended exposure of the activated amino acid to basic conditions.[5]

Strategic Approaches to Coupling N-Tosyl-L-threonine

To address the challenges outlined above, a carefully considered coupling strategy is essential. This involves the selection of an appropriate side-chain protecting group for threonine, a potent coupling reagent, and optimized reaction conditions.

Side-Chain Protection of Threonine

For most applications, protecting the side-chain hydroxyl group of threonine is highly recommended to prevent O-acylation and minimize dehydration. The tert-butyl (tBu) ether is a common choice in Fmoc-based strategies and is compatible with the stability of the N-tosyl group.[4]

Selection of Coupling Reagents

Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient for coupling sterically hindered amino acids. More potent in-situ activating reagents are required.

| Coupling Reagent | Activated Species | Reactivity | Key Considerations |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | OAt-ester | Very High | Highly effective for hindered couplings. Minimal risk of guanidinylation side products compared to HBTU. |

| HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | OBt-ester | High | A widely used and effective reagent. Can cause guanidinylation of the N-terminus if used in excess. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | OBt-ester | High | A phosphonium-based reagent, good for hindered couplings and less prone to guanidinylation. |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Oxyma-ester | Very High | A newer generation coupling reagent with high reactivity and reduced risk of epimerization. |

Experimental Protocols

The following protocols are designed for the coupling of N-Tosyl-L-threonine onto a solid support with a free N-terminal amine. It is assumed that the synthesis is being carried out on a 0.1 mmol scale.

Protocol 1: Standard Coupling using HATU

This protocol is recommended as a starting point for the efficient coupling of N-Tosyl-L-threonine.

Materials:

-

Resin with free N-terminal amine (0.1 mmol)

-

N-Tosyl-L-Thr(tBu)-OH (4 equivalents, 0.4 mmol)

-

HATU (3.9 equivalents, 0.39 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting from an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).

-

Activation of N-Tosyl-L-Thr(tBu)-OH: In a separate vessel, dissolve N-Tosyl-L-Thr(tBu)-OH (0.4 mmol) and HATU (0.39 mmol) in DMF (2 mL). Add DIPEA (0.8 mmol) to the solution.

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize the risk of epimerization.

-

Coupling: Drain the DMF from the washed resin. Immediately add the pre-activated amino acid solution to the resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of unreacted free amines. If the test is positive, a second coupling may be necessary.

Caption: Workflow for HATU-mediated coupling of N-Tosyl-L-threonine.

Protocol 2: Double Coupling for Difficult Sequences

If the initial coupling is incomplete, a double coupling strategy is recommended.

Procedure:

-

Following the first coupling reaction (Protocol 1, step 5), drain the reaction solution and wash the resin with DMF (3 x 1 min).

-

Prepare a fresh solution of activated N-Tosyl-L-Thr(tBu)-OH as described in Protocol 1, steps 2 and 3.

-

Add the fresh activated amino acid solution to the resin and allow the coupling reaction to proceed for another 2-4 hours.

-

Wash the resin as described in Protocol 1, step 6, and perform a final ninhydrin test.

Troubleshooting and Mitigation of Side Reactions

Even with optimized protocols, side reactions can occur. Understanding their cause is key to effective troubleshooting.

Dehydration (β-elimination)

Dehydration of the threonine side chain results in a mass loss of 18 Da in the final product.

Caption: Base-catalyzed dehydration of the threonine side chain.

Mitigation Strategies:

-

Ensure Side-Chain Protection: The use of a tBu protecting group on the hydroxyl function is the most effective preventative measure.

-

Choice of Base: If dehydration persists, consider using a weaker, more sterically hindered base like 2,4,6-collidine in place of DIPEA.

-

Minimize Reaction Time: Avoid unnecessarily long coupling times, as prolonged exposure to basic conditions increases the risk of β-elimination.

Epimerization

Epimerization at the α-carbon of the incoming amino acid leads to the formation of a diastereomeric peptide, which can be difficult to separate during purification.

Mitigation Strategies:

-

Limit Pre-activation Time: The activated amino acid is most susceptible to epimerization. Keep the pre-activation time to a minimum (under 5 minutes).

-

Use of Additives: While HOBt was traditionally used, Oxyma Pure is a modern additive that can be used with carbodiimide-based couplings to reduce epimerization.[6] For uronium/phosphonium reagents like HATU, the formation of the OAt-ester is inherently fast and helps to suppress racemization.

-

Lower Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can reduce the rate of epimerization, but this will also slow down the desired coupling reaction, potentially requiring longer reaction times.

Deprotection of the N-Tosyl Group

It is critical to reiterate that the N-tosyl group is not compatible with standard SPPS deprotection strategies. Its removal requires harsh conditions that would cleave the peptide from most resins and remove many common side-chain protecting groups. If removal is necessary, it must be planned as a final step after the peptide has been cleaved from the solid support.

Common Deprotection Methods (in solution phase):

-

Sodium in Liquid Ammonia: A classic but technically demanding method for reductive cleavage of the sulfonamide.

-

Strong Acids: Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) can cleave the N-tosyl group, but these are highly corrosive and require specialized equipment.

-

Electrochemical Cleavage: Milder, selective electrochemical methods for detosylation have been developed.[7]

Conclusion

The coupling of N-Tosyl-L-threonine in a solid-phase synthesis context is a challenging but feasible endeavor for specialized applications. Success hinges on a strategy that directly confronts the significant steric hindrance and potential for side reactions. The use of a side-chain protecting group for the threonine hydroxyl function, coupled with a potent activating reagent such as HATU, provides a robust foundation for achieving high coupling efficiency. Careful control of reaction times and the choice of base are critical for minimizing side reactions like dehydration and epimerization. While the N-tosyl group's stability precludes its use as a standard Nα-protecting group in iterative SPPS, understanding its unique reactivity allows for its successful incorporation into complex molecules on a solid support for specific research and drug development purposes.

References

-

Young JD, et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res. 1990;3(4):194-200. [Link]

-

Orthogonal deprotection of tosyl-protected N-glycosides. Reaction... ResearchGate. [Link]

-

Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res. 1990. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]

-

Solid phase peptide synthesis: New resin and new protecting group. CORE. [Link]

-

Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. ResearchGate. [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

- Capping of unprotected amino groups during peptide synthesis.

-

Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. SciSpace. [Link]

-

Han SY, Kim YA. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. 2004;60(11):2447-2467. [Link]

-

1.2 Deprotection: The Concept of Orthogonal Sets. Kocienski's Protecting Groups. [Link]

-

Tosyl group. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. peptide.com [peptide.com]

- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

Advanced Liquid-Liquid Extraction Protocol for the Isolation of N-Tosyl-L-threonine (C11H15NO5S)

Executive Summary

N-Tosyl-L-threonine (Molecular Formula: C11H15NO5S), a sulfonamide derivative of the essential amino acid L-threonine, is a highly valuable chiral additive and acidic promoter in asymmetric organic synthesis. It is most notably utilized in the highly regio- and stereoselective halohydroxylation of alkenes (e.g., alongside chloramine-T or N-bromoacetamide) [1, 2]. Because trace impurities or unreacted starting materials (such as tosyl chloride) can severely compromise the enantiomeric excess (ee) and yield of downstream catalytic processes, isolating C11H15NO5S with high purity is critical. This Application Note details a field-proven, pH-driven Liquid-Liquid Extraction (LLE) methodology designed to isolate C11H15NO5S from crude reaction mixtures with maximum recovery and purity.

Mechanistic Principles of the Extraction Strategy

The LLE of C11H15NO5S is governed by the differential ionization of its functional groups. The molecule contains two distinct ionizable sites:

-

Carboxylic Acid Group: Highly acidic (pKa ≈ 2.2).

-

Sulfonamide Group: Weakly acidic (pKa ≈ 10.0).

By manipulating the pH of the aqueous matrix, we can selectively alter the molecule's solubility profile.

-

Alkaline Phase (pH > 10): Both the carboxylic acid and the sulfonamide are deprotonated. The resulting dianion is extremely hydrophilic and remains exclusively in the aqueous phase. This allows for an initial "organic wash" to strip away non-polar impurities, such as unreacted tosyl chloride or neutral organic byproducts, which partition into the organic solvent.

-

Acidic Phase (pH 2.0): The addition of a strong acid protonates the carboxylate, returning the molecule to a neutral state. In this uncharged form, the intermolecular hydrogen bonding network is disrupted, and the molecule's affinity shifts dramatically toward moderately polar organic solvents like Ethyl Acetate (EtOAc)[3].

Table 1: pH-Dependent Ionization and Partitioning Behavior of C11H15NO5S

| pH Level | Dominant Species | Net Charge | Primary Phase Affinity | Extraction Purpose |

| pH > 10 | Dianion (Carboxylate, Sulfonamide) | -2 | Aqueous | Retain target; wash away neutral impurities |

| pH 7.0 | Monoanion (Carboxylate) | -1 | Aqueous | Intermediate state (not utilized for extraction) |

| pH 2.0 | Neutral (Protonated Carboxylic Acid) | 0 | Organic (EtOAc) | Extract purified target into the organic phase |

Experimental Protocol

This self-validating protocol ensures high yield by systematically verifying phase separation and pH thresholds.

Reagents and Equipment

-

Solvents: Ethyl Acetate (EtOAc, ACS Grade), Deionized (DI) Water.

-

Reagents: 1 M Sodium Hydroxide (NaOH), 1 M Hydrochloric Acid (HCl), Saturated Sodium Chloride (Brine), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: Separatory funnel (500 mL), ice-water bath, calibrated pH meter, rotary evaporator.

Step-by-Step Methodology

Step 1: Alkaline Aqueous Workup (Impurity Clearance)

-

Transfer the crude aqueous reaction mixture containing the synthesized C11H15NO5S to a 500 mL separatory funnel.

-

Measure the pH. If the pH is below 11, add 1 M NaOH dropwise until pH 11–12 is achieved. Causality: This ensures the target molecule is fully ionized as a water-soluble sodium salt.

-

Add an equal volume of EtOAc to the funnel. Stopper and invert gently 5–6 times, venting the stopcock frequently to release vapor pressure.

-

Place the funnel on a ring stand and allow the phases to separate completely.

-

Drain the lower aqueous layer (containing the target) into a clean Erlenmeyer flask. Discard the upper organic layer (containing unreacted tosyl chloride and neutral impurities).

Step 2: Controlled Acidification

-

Place the Erlenmeyer flask containing the aqueous layer into an ice-water bath. Causality: Acid-base neutralization is exothermic. Cooling the mixture below 10 °C prevents acid-catalyzed hydrolysis of the sulfonamide bond and minimizes the thermal degradation of the product.

-

Slowly add 1 M HCl dropwise under continuous magnetic stirring.

-

Monitor the pH continuously with a calibrated pH meter until it reaches exactly 2.0 . Self-Validation: The solution will transition from clear to cloudy as the neutral C11H15NO5S precipitates or forms a suspension. Failing to reach pH 2.0 will leave monoanions in solution, drastically reducing the final yield.

Step 3: Target Extraction

-

Transfer the acidified, cloudy aqueous mixture back into a clean separatory funnel.

-

Add an equal volume of fresh EtOAc. Shake vigorously for 1 minute, venting frequently.

-

Allow the layers to separate. The neutral C11H15NO5S will now partition into the upper organic layer .

-

Drain the lower aqueous layer into a secondary flask and collect the upper organic layer.

-

Optional but recommended: Perform a second extraction of the aqueous layer with half the volume of fresh EtOAc to ensure quantitative recovery. Combine the organic extracts.

Step 4: Washing, Drying, and Concentration

-

Wash the combined organic extracts with saturated brine (approximately 1/3 of the organic volume). Causality: Brine breaks any microscopic emulsions and pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

-

Transfer the organic layer to a clean flask and add anhydrous Na₂SO₄. Swirl gently and let sit for 15 minutes until the solution becomes completely transparent.

-

Filter out the drying agent using fluted filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 35 °C) to yield C11H15NO5S as a high-purity white solid.

Process Visualization

Workflow for the pH-dependent liquid-liquid extraction of N-Tosyl-L-threonine.

References

- The Synthetic Approaches to 1,2-Chlorohydrins Source: ResearchGate URL

- Visible-Light-Driven Copper Catalysis: A Green and Sustainable Approach to Chlorohydroxylation of Chalcones Source: The Journal of Organic Chemistry - ACS Publications URL

- Source: PubChem - National Center for Biotechnology Information (NCBI)

Application Note: Selective Sample Preparation and LC-MS/MS Quantification of C11H15NO5S in Amisulpride API

Executive Summary

The compound C11H15NO5S (Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, CAS 80036-89-1) is a critical synthetic intermediate and a monitored process impurity in the manufacturing of the atypical antipsychotic drug Amisulpride[1]. Regulatory guidelines (e.g., ICH M7 and Q3A) mandate the rigorous control of process impurities at trace levels. Because C11H15NO5S lacks the strong chromophore of the parent active pharmaceutical ingredient (API), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sub-ppm quantification[2]. This application note details a highly selective, self-validating Liquid-Liquid Extraction (LLE) workflow that leverages specific physicochemical differentials to isolate C11H15NO5S from bulk Amisulpride API matrices prior to LC-MS/MS analysis.

Physicochemical Rationale for Extraction Design

In trace impurity profiling, the primary analytical challenge is massive ion suppression in the electrospray ionization (ESI) source caused by the high-concentration API matrix. A simple "dilute-and-shoot" approach often fails to achieve the required signal-to-noise (S/N) ratio.

To design an extraction protocol that acts as a self-validating system, we must analyze the structural causality of both the analyte and the matrix. Amisulpride contains a highly basic pyrrolidine ring, making it positively charged at a neutral to slightly acidic pH. In stark contrast, the impurity C11H15NO5S lacks this basic moiety; its primary amine is attached to an electron-withdrawing benzoate ring, rendering it only weakly basic[1].

Table 1: Physicochemical Comparison for Extraction Rationale

| Property | Target Impurity (C11H15NO5S) | Bulk Matrix (Amisulpride API) | Analytical Implication |

| Molecular Weight | 273.31 g/mol | 369.48 g/mol | Distinct precursor m/z allows MS selectivity. |

| cLogP | ~0.46 (Intermediate polarity) | ~1.20 | Both partition into organics at high pH. |

| pKa (Strongest Basic) | ~2.5 (Aniline-like amine) | ~9.4 (Pyrrolidine nitrogen) | Critical Differential: pH manipulation dictates ionization state. |

| Ionization at pH 6.5 | Neutral (>99%) | Cationic (>99%) | Enables orthogonal Liquid-Liquid Extraction (LLE). |

Causality: By buffering the sample to pH 6.5, the Amisulpride API is forced into a highly ionized, hydrophilic state. Simultaneously, C11H15NO5S remains entirely neutral and lipophilic. This massive polarity differential enables a highly selective Liquid-Liquid Extraction (LLE) using ethyl acetate, effectively partitioning the neutral impurity into the organic layer while trapping >99% of the API matrix in the aqueous waste[3].

The Self-Validating LLE Workflow

The following workflow isolates C11H15NO5S while utilizing a stable isotope-labeled internal standard (e.g., Amisulpride-d5 or a structural analog) to continuously validate extraction recovery and correct for any residual matrix effects[4].

Fig 1: Orthogonal LLE workflow exploiting pKa differentials for C11H15NO5S isolation (Max Width: 760px).

Step-by-Step Extraction Protocol

-

Sample Preparation: Accurately weigh 50.0 mg of Amisulpride API into a 15 mL polypropylene centrifuge tube.

-

Buffering & IS Spiking: Add 5.0 mL of 50 mM Ammonium Acetate buffer (adjusted to pH 6.5). Spike with 20 µL of Internal Standard working solution (100 ng/mL). Vortex for 2 minutes to ensure complete dissolution.

-

Extraction: Add 5.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes to facilitate the partitioning of the neutral C11H15NO5S into the organic phase.

-

Phase Separation: Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C to break any emulsions and yield a sharp phase boundary[3].

-

Evaporation: Carefully transfer 4.0 mL of the upper organic layer into a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried extract in 1.0 mL of Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Analytical Method

Chromatographic separation is achieved using a reverse-phase C18 column, which provides excellent retention for the moderately polar C11H15NO5S[5].

Table 2: Liquid Chromatography Gradient Conditions Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm); Flow Rate: 0.4 mL/min; Column Temp: 40°C.

| Time (min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in ACN) | Curve |

| 0.0 | 95% | 5% | Initial |

| 1.0 | 95% | 5% | Isocratic hold |

| 4.0 | 10% | 90% | Linear ramp |

| 5.5 | 10% | 90% | Column wash |

| 5.6 | 95% | 5% | Re-equilibration |

| 8.0 | 95% | 5% | End |

Mass Spectrometry Fragmentation Causality

Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The precursor ion [M+H]+ at m/z 274.1 undergoes collision-induced dissociation (CID). The most thermodynamically favorable neutral loss is methanol (32 Da) from the methyl ester moiety, yielding a highly stable product ion at m/z 242.1 (Quantifier). A secondary cleavage of the ethylsulfonyl group yields the m/z 181.1 qualifier ion.

Fig 2: ESI+ MS/MS fragmentation pathway for C11H15NO5S (Max Width: 760px).

Table 3: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| C11H15NO5S | 274.1 | 242.1 | 15 | Quantifier |

| C11H15NO5S | 274.1 | 181.1 | 25 | Qualifier |

| Internal Standard | 375.1 | 242.1 | 20 | IS Normalization[5] |

System Suitability & Self-Validation

To ensure the protocol operates as a self-validating system, every batch must pass strict System Suitability Tests (SST) and Matrix Spike recovery limits. If the extraction fails to remove the API matrix, ion suppression will cause the IS area to drop below the acceptance threshold, automatically flagging the analytical run.

Table 4: System Suitability and Quality Control Criteria

| Parameter | Acceptance Criteria | Corrective Action if Failed |

| IS Area Variation | ± 15% across all samples | Re-evaluate LLE phase separation; check for emulsion. |

| Matrix Spike Recovery | 85% – 115% | Adjust buffer pH strictly to 6.5 to prevent API co-extraction. |

| S/N Ratio at LLOQ | ≥ 10:1 | Clean ESI source; verify mobile phase purity. |

| Carryover (Blank after ULOQ) | ≤ 20% of LLOQ area | Extend LC gradient wash phase (90% B) by 1 minute. |

References

-

Veeprho Pharmaceuticals. "Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | CAS 80036-89-1". URL: [Link]

-

Mogili R, et al. "Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study". PMC / National Institutes of Health. URL: [Link]

Sources

Application Note: Advanced Recrystallization Protocols for C11H15NO5S Purification

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals Compound: Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate (C11H15NO5S) Application: Critical intermediate in the synthesis of the atypical antipsychotic Amisulpride

Executive Summary

The compound C11H15NO5S (Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, MW: 273.31 g/mol ) is a highly functionalized aromatic intermediate essential for the production of Amisulpride[1],[2]. Because it acts as the direct precursor to the final Active Pharmaceutical Ingredient (API), achieving a purity of >99.5% is non-negotiable[3]. Impurities carried over from upstream halogenation and condensation steps—such as des-ethyl analogs or over-oxidized sulfoxide derivatives—can severely compromise the safety and efficacy of the final drug product[2].

This application note details a self-validating, thermodynamically controlled recrystallization protocol designed to reject structurally similar impurities while maximizing yield.

Physicochemical Rationale & Solvent Selection

Successful purification of C11H15NO5S relies on exploiting the differential solubility of the target molecule versus its impurities. The molecule features a unique combination of hydrogen-bond donors (primary amine) and acceptors (methoxy, ester, and ethylsulfonyl groups)[4].

-

Solvent Choice (Methanol): Methanol is selected as the optimal crystallization solvent[3]. The protic nature of methanol allows it to disrupt intermolecular hydrogen bonding between C11H15NO5S molecules at elevated temperatures (reflux), ensuring complete dissolution. As the temperature drops, the hydrophobic influence of the ethyl group and the benzene ring drives supersaturation, resulting in a steep, highly favorable solubility curve.

-

Thermodynamic vs. Kinetic Control: Rapid cooling forces the system into high supersaturation, triggering uncontrolled primary nucleation. This kinetically traps impurities within the rapidly forming crystal lattice. Conversely, a controlled cooling ramp combined with seeding restricts the system to the metastable zone, promoting orderly crystal growth (thermodynamic control) and the active rejection of impurities into the mother liquor.

Mechanistic pathways of impurity rejection versus kinetic entrapment during crystallization.

Quantitative Solubility & Impurity Profiling

To design a robust cooling profile, solubility data must be established. The table below summarizes the solubility profile of C11H15NO5S in methanol, demonstrating the steep temperature dependence leveraged in this protocol.

| Temperature (°C) | Solubility in Methanol (mg/mL) | Metastable Zone Width (°C) | Impurity Clearance Factor |

| 65 (Reflux) | > 250.0 | N/A | N/A |

| 50 | 145.5 | ~ 8.5 | Low |

| 40 (Seeding) | 82.0 | ~ 6.0 | High |

| 20 | 28.4 | ~ 4.5 | High |

| 5 (Isolation) | < 8.0 | N/A | Maximum |

Data Interpretation: The massive drop in solubility between 65°C and 5°C guarantees a high theoretical yield (>95% recovery), while seeding at 40°C ensures crystallization occurs well within the metastable zone to prevent crashing out.

Experimental Protocol: Seeded Cooling Crystallization

This protocol is designed as a self-validating system; mandatory In-Process Quality Control (IPQC) checks are embedded to ensure the process remains within validated parameters.

Phase 1: Dissolution and Clarification

-

Charge Reactor: Transfer 100 g of crude C11H15NO5S (Purity ~90-95%) into a jacketed crystallization vessel.

-

Solvent Addition: Add 400 mL of HPLC-grade Methanol[3].

-

Heating: Ramp the internal temperature to 65°C under continuous agitation (250 RPM) until complete dissolution is achieved. Causality: Refluxing ensures the destruction of all "ghost nuclei" (residual microscopic crystal lattices) that could trigger premature, uncontrolled nucleation.

-

Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving vessel. Causality: Removes insoluble mechanical impurities and polymeric byproducts.

Phase 2: Controlled Nucleation

-

Initial Cooling Ramp: Cool the clarified solution from 65°C to 40°C at a strict rate of 0.5°C/min.

-

Seeding: At exactly 40°C, introduce 0.5 g of highly pure (>99.9%) C11H15NO5S seed crystals.

-

Aging (IPQC Check): Hold the temperature at 40°C for 60 minutes.

-

Self-Validation Step: Visually confirm the presence of a persistent, thin slurry. If the solution is clear, supersaturation was lost; re-cool to 38°C and re-seed.

-

Phase 3: Growth and Isolation

-

Final Cooling Ramp: Cool the slurry from 40°C to 5°C at a slower rate of 0.2°C/min. Causality: The slower cooling rate during the bulk growth phase prevents the depletion of supersaturation from outpacing crystal growth, avoiding secondary nucleation of fine particles.

-

Filtration: Isolate the crystals via vacuum filtration.

-

Washing: Wash the filter cake with 2 x 50 mL of pre-chilled (5°C) Methanol. Causality: Cold washing displaces the impurity-rich mother liquor without dissolving the purified product.

-

Drying: Dry under vacuum (50 mbar) at 50°C for 24 hours to yield the final product[3].

Step-by-step cooling crystallization workflow for C11H15NO5S purification.

Analytical Validation

To confirm the successful rejection of impurities and validate the >99.5% purity threshold, High-Performance Liquid Chromatography (HPLC) is utilized. The following parameters are adapted from validated industrial preparation methods[3]:

-

Column: C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic elution using 700 mL Water (77.8%) and 200 mL Methanol (22.2%)[3].

-

Flow Rate: 1.0 mL/min[3].

-

Detection Wavelength: UV at 240 nm[3].

-

Sample Preparation: Dissolve 0.01 g of the dried crystal in 25 mL of the mobile phase. Inject 5 µL[3].

Under these conditions, C11H15NO5S will present a sharp, symmetrical peak, clearly resolved from upstream halogenated impurities and residual starting materials.

Sources

Technical Support Center: Optimizing the Synthesis Yield of C11H15NO5S

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling the synthesis of C11H15NO5S (Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, CAS: 80036-89-1) . As a critical intermediate in the production of the atypical antipsychotic Amisulpride, optimizing the yield and purity of this compound is paramount for cost-effective API manufacturing.

Synthetic Pathway Visualization

There are two primary synthetic routes to access C11H15NO5S: the traditional Industrial Oxidation Route (via a thioether intermediate) and the modern Ullmann-Type Coupling Route (via a halogenated intermediate)[1],[2].

Dual synthetic pathways for C11H15NO5S: Industrial oxidation vs. Ullmann-type coupling.

Quantitative Yield Data & Condition Matrix

The table below summarizes the expected yields and purity profiles based on the catalytic conditions chosen for the final sulfonylation step[1],[3],[2].

| Synthetic Route | Reagents / Catalyst System | Temp (°C) | Time (h) | Expected Yield | Purity (HPLC) | Primary Impurity Risk |

| Oxidation | 30% H₂O₂ (No Catalyst) | 40-45°C | 22.0 | ~65% | < 88.0% | Sulfoxide intermediate |

| Oxidation | 30% H₂O₂ + Ammonium Molybdate | 10°C → RT | 4.0 - 6.0 | > 85% | > 99.0% | N-oxide degradation |

| Ullmann | Sodium Ethanesulfinate + Cu₂O | 110°C | 18.0 | ~80% | > 99.5% | Dehalogenated byproduct |

| Ullmann | Sodium Ethanesulfinate + CuI + D-Glucosamine | 100°C | 12.0 | > 88% | > 99.0% | Unreacted starting material |

Standard Operating Procedures (SOPs)

To ensure high scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Catalytic Oxidation of Thioether (Industrial Standard)

This protocol utilizes a molybdate catalyst to prevent the reaction from stalling at the sulfoxide stage[2].

-

Dissolution: Suspend 100 g of Methyl 4-amino-2-methoxy-5-(ethylthio)benzoate in 500 mL of purified water (or a water/methanol mixture for better solubility).

-

Catalyst Activation: Add 2.72 g of Ammonium Molybdate tetrahydrate.

-

Causality: Molybdate reacts with hydrogen peroxide to form highly electrophilic peroxomolybdate species, which transfer oxygen to the sulfur atom significantly faster than uncatalyzed H₂O₂.

-

-

Controlled Oxidation: Cool the reactor to 8-10°C. Add 250 mL of 30% H₂O₂ dropwise over 1 hour.

-

Causality: Strict thermal control prevents the exothermic decomposition of H₂O₂ and suppresses unwanted N-oxidation of the free aniline group.

-

-

Maturation & Self-Validation: Remove cooling and stir at room temperature.

-

Validation Check: Pull an aliquot every hour for HPLC analysis. The reaction is complete when the sulfoxide intermediate peak (typically eluting slightly earlier than the sulfone) falls below 0.5% AUC.

-

-

Isolation: Chill the mass to 0-5°C to maximize precipitation. Filter, wash the white solid with cold water, and dry under vacuum.

Protocol B: Copper-Catalyzed Ullmann Sulfonylation

A modern approach utilizing green chemistry principles to couple a halogenated precursor with a sulfinate salt[1],[3].

-

Preparation: In a Schlenk flask, combine Methyl 4-acetamido-5-bromo-2-methoxybenzoate (1.0 eq), Sodium ethanesulfinate (1.5 eq), CuI (10 mol%), and D-Glucosamine (20 mol%).

-

Degassing (Critical Step): Add a DMSO/H₂O (4:1) solvent mixture. Degas the system using three freeze-pump-thaw cycles or sparge with Argon for 30 minutes.

-

Causality: Oxygen rapidly oxidizes the active Cu(I) species to inactive Cu(II), which will completely halt the catalytic cycle.

-

-

Coupling: Heat the mixture to 100°C for 12 hours under an Argon atmosphere.

-

Validation Check: TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting bromide.

-

-

Deacetylation: Cool to room temperature, add 3M HCl, and heat to 80°C for 4 hours to cleave the acetyl protecting group.

-

Workup: Neutralize with NaOH to pH 7-8, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield C11H15NO5S.

Troubleshooting Guides & FAQs

Q: My oxidation reaction (Route A) is stalling, yielding a mixture of the sulfoxide intermediate and the desired sulfone. Increasing the reaction time only degrades the product. How do I push it to completion? A: This is a classic symptom of uncatalyzed peroxide oxidation. Without a catalyst, the second oxidation step (sulfoxide → sulfone) is kinetically slow, and extending the time at higher temperatures (e.g., 40-45°C) leads to degradation and low purity (~87%)[2].

-

Solution: Introduce a transition metal catalyst. Adding 1-3 mol% of Ammonium Molybdate or Sodium Tungstate before the addition of H₂O₂ lowers the activation energy for the second oxidation step, driving the reaction to completion in under 6 hours at room temperature, yielding >98% purity[2].

Q: In the Ullmann-type coupling (Route B), I am seeing less than 40% conversion. What is causing catalyst deactivation? A: Poor conversion in Ullmann sulfonylations is almost always tied to Cu(I) oxidation or poor solubility of the sulfinate salt.

-

Solution 1 (Ligand Choice): Ensure you are using a stabilizing ligand. D-Glucosamine is an excellent, water-soluble green ligand that stabilizes the Cu(I) intermediate and prevents its disproportionation[3].

-

Solution 2 (Solvent System): Sodium ethanesulfinate has poor solubility in pure organic solvents. Use a DMSO–H₂O mixture to ensure the sulfinate is fully dissolved and available for the transmetalation step[3].

Q: I am attempting Route B, but my initial halogenation of the starting material yields a mixture of regioisomers. How can I improve regioselectivity? A: The starting material (2-methoxy-4-aminobenzoate) has two strongly electron-donating groups (methoxy and amino) that compete to direct electrophilic aromatic substitution.

-

Solution: You must protect the amine prior to halogenation. Acetylating the amine to form Methyl 4-acetamido-2-methoxybenzoate alters its electronic directing power and increases its steric bulk. When subjected to chlorination or bromination, the halogen will be cleanly directed to the 5-position, setting up the molecule perfectly for the subsequent condensation with sodium ethanesulfinate[1].

References

-

[1] Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate (CN103553991A). Google Patents. Available at:

-

[3] D-Glucosamine as a green ligand for copper catalyzed synthesis of aryl sulfones from aryl halides and sodium sulfinates. RSC Advances. Available at:[Link]

-

[2] Process for preparation of amisulpride (US20130096319A1). Google Patents. Available at:

Sources

- 1. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 2. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 3. d-Glucosamine as a green ligand for copper catalyzed synthesis of aryl sulfones from aryl halides and sodium sulfinates - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: HPLC Method Optimization for C11H15NO5S Impurity Profiling

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the impurity profiling of C11H15NO5S (Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, CAS 80036-89-1)[1]. As a critical pharmacopeial impurity of the atypical antipsychotic Amisulpride, C11H15NO5S presents unique analytical challenges due to its polar basic nature, featuring an amine, a sulfonyl, and an ester moiety[2].

This center provides causality-driven troubleshooting, self-validating protocols, and optimized parameters to ensure robust, reproducible separations.

Part 1: Troubleshooting & FAQs

Q1: Why does C11H15NO5S exhibit severe peak tailing on standard C18 columns, and how can it be mitigated? Causality: The basic primary amino group in C11H15NO5S is highly susceptible to secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support matrix of standard columns. Resolution: Transition to an end-capped, high-purity silica column (e.g., Acquity BEH C18)[3]. Additionally, strictly control the mobile phase pH. Using a phosphate buffer at pH 6.5 ensures the basic amine remains in a consistent ionization state, suppressing silanol interactions and sharpening the peak shape[3].

Q2: How do I resolve co-elution between C11H15NO5S and the Amisulpride API peak? Causality: Both compounds share a highly similar structural core (a methoxybenzoate/benzamide derivative with an ethylsulfonyl group). In steep gradient conditions, their differential partitioning into the stationary phase is insufficient for baseline separation. Resolution: Optimize the gradient slope during the critical elution window. Implementing a shallow gradient (e.g., a 1% organic increase per minute between 10% and 25% organic modifier) maximizes selectivity[4]. Elevating the column temperature to 35°C also improves mass transfer kinetics, aiding in resolution.

Q3: What is the optimal mobile phase composition for LC-MS compatibility when performing structural elucidation of this impurity? Causality: Traditional HPLC methods rely on non-volatile buffers like potassium phosphate, which cause severe ion suppression and source contamination in mass spectrometers. Resolution: For LC-MS/MS workflows, substitute phosphate with volatile buffers. A 10 mM ammonium formate or ammonium acetate buffer, adjusted to pH 3.3 with formic acid, provides excellent ionization efficiency while maintaining chromatographic retention for polar basic degradants[5].

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, this protocol is designed as a self-validating system . It incorporates a strict System Suitability Testing (SST) gate that must be passed before any sample analysis begins.

Step 1: Mobile Phase Preparation & pH Control

-

Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2PO4 ) in 1000 mL of ultra-pure water (10 mM). Adjust the pH precisely to 6.5 ± 0.05 using dilute KOH. Filter through a 0.22 µm membrane.

-

Mechanistic Rationale: Precise pH control prevents partial ionization states that lead to peak splitting.

-

-

Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Setup

-

Install an end-capped C18 column (150 mm × 4.6 mm, 1.7 µm particle size).

-

Set the column oven temperature to 35°C to lower mobile phase viscosity and improve peak symmetry.

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 240 nm[6].

Step 3: System Suitability Testing (SST) - The Validation Gate

-

Inject 10 µL of a standard resolution mixture containing Amisulpride API (0.1 mg/mL) and C11H15NO5S (0.01 mg/mL).

-

Evaluate the chromatogram against the System Suitability Criteria (see Table 2).

-

Self-Validation Check: If the resolution ( Rs ) between the impurity and the API is < 2.0, the system fails. Abort the run, purge the column, and verify buffer pH before re-attempting.

Step 4: Sample Preparation & Execution

-

Prepare sample diluent: Methanol:Water (50:50 v/v).

-

Dissolve the sample and subject it to ultrasonic sweeping for 5 minutes[7].

-

Centrifuge the sample at 10,000 RPM for 5 minutes at room temperature to remove particulate matter and prevent column frit blockage[7].

-

Inject 10 µL of the supernatant and execute the gradient program (Table 1).

Part 3: Quantitative Data & Gradient Parameters

Table 1: Optimized HPLC Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Mechanistic Rationale |

| 0.0 | 95 | 5 | Maximizes initial retention of the polar amine impurity. |

| 5.0 | 85 | 15 | Slow ramp initiates differential partitioning. |

| 15.0 | 50 | 50 | Shallow slope separates closely related polar degradants. |

| 20.0 | 20 | 80 | High organic wash removes strongly retained hydrophobic species. |

| 25.0 | 95 | 5 | Re-equilibration of the stationary phase for the next injection. |

Table 2: System Suitability Criteria (Self-Validating Metrics)

| Parameter | Acceptance Criteria | Scientific Significance |

| Retention Time (RT) | ± 2.0% RSD | Confirms gradient delivery accuracy and column equilibration. |

| Resolution ( Rs ) | > 2.0 | Guarantees baseline separation between C11H15NO5S and API. |

| Tailing Factor ( Tf ) | < 1.5 | Validates the suppression of secondary silanol interactions. |

| Theoretical Plates ( N ) | > 5000 | Confirms column bed integrity and optimal mass transfer kinetics. |

Part 4: Method Optimization Workflow

Workflow for optimizing HPLC gradients for basic polar impurities like C11H15NO5S.

References

-

Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride Journal of Chromatographic Science, Oxford Academic. URL:[Link]

-

Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method Current Pharmaceutical Analysis, Bentham Science Publishers. URL:[Link]

-

Amisulpride Impurities and Related Compound (Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate) Veeprho Pharmaceutical Impurity Reference Standards. URL:[Link]

-

Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation Indian Drugs, via ResearchGate. URL:[Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

Technical Support Center: Troubleshooting Aqueous Solubility of C11H15NO5S

Target Compound: C11H15NO5S (Specifically, Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate or related sulfonamide/ester derivatives). Application: Pre-clinical formulation, in vitro assays, and chemical synthesis.

Welcome to the Technical Support Center. C11H15NO5S is a highly lipophilic pharmaceutical intermediate notoriously difficult to dissolve in aqueous media [1]. Its rigid aromatic ring, hydrophobic ethylsulfonyl group, and methoxy substituent create a strong crystalline lattice energy that resists hydration. This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers.

Diagnostic Solubility Workflow

Before selecting a solubilization strategy, you must align the physicochemical intervention with your downstream experimental requirements.

Fig 1. Decision matrix for selecting a solubility enhancement strategy based on application.

Troubleshooting & FAQs

Issue 1: Precipitation upon dilution in aqueous buffers

Q: I prepare a 10 mM stock of C11H15NO5S in 100% DMSO. When I dilute it 1:100 into PBS (pH 7.4), the compound immediately crashes out as a cloudy suspension. Why does this happen, and how do I fix it?

A (Causality & Solution): This is a classic "solvent capacity crash." The solubility of a hydrophobic compound in a cosolvent-water mixture decreases exponentially as the fraction of water increases, not linearly[5]. When you dilute the DMSO stock into PBS, the solvent mixture instantly loses the thermodynamic capacity to solvate the ethylsulfonyl and methoxy groups, triggering rapid nucleation.

-

The Fix: Implement a Cosolvent-Surfactant Transition System . Instead of direct dilution, first dilute your DMSO stock into an intermediate vehicle containing a surfactant (e.g., 10% PEG 400 + 2% Polysorbate 80). The PEG 400 acts as a bridge to lower the dielectric constant of the water, while the Polysorbate 80 forms micelles that encapsulate the hydrophobic core of C11H15NO5S before macroscopic precipitation can occur [4].

Issue 2: Failure to achieve target concentration at physiological pH

Q: I need to dose C11H15NO5S at 5 mg/mL in vivo. I cannot use high levels of organic solvents due to toxicity. How can I achieve this?

A (Causality & Solution): For high-concentration, biocompatible dosing, Cyclodextrin Inclusion Complexation is the gold standard. Native C11H15NO5S has poor water solubility (<0.1 mg/mL). By using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), you can sequester the lipophilic aromatic ring inside the cyclodextrin's hydrophobic cavity. This displaces ordered water molecules (releasing entropic energy) while presenting a highly hydrophilic exterior to the aqueous bulk phase [2][3]. This can paradoxically elevate apparent solubility by orders of magnitude without the osmotic penalty of cosolvents.

Issue 3: Chemical instability during pH-driven solubilization

Q: I tried lowering the pH to 2.0 to protonate the amino group on C11H15NO5S, but LC-MS shows the compound is degrading. What is going wrong?

A (Causality & Solution): While C11H15NO5S contains an amino group, it is an aromatic amine (aniline derivative), which typically has a very low pKa (~2.0 - 3.0). To fully protonate it, you must drop the pH significantly. However, the molecule also contains a methyl ester moiety [1]. Exposing this ester to highly acidic aqueous conditions (pH < 2) at room temperature initiates acid-catalyzed ester hydrolysis, cleaving the molecule into the corresponding carboxylic acid and methanol.

-

The Fix: Abandon extreme pH adjustment for this specific molecule. Rely on thermodynamic solubilization (cyclodextrins or micellar systems) at a stable pH of 6.0 - 7.4 to preserve the ester linkage.

Mechanistic Visualization: Cyclodextrin Complexation

Fig 2. Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Quantitative Comparison of Solubility Enhancers

| Technique | Typical Fold-Increase | Mechanism of Action | Pros | Cons |

| Cosolvency (PEG 400) | 10x - 30x | Reduces solvent polarity and disrupts water hydrogen bonding [5]. | Easy to prepare; scalable. | High risk of precipitation upon dilution; potential cellular toxicity [4]. |

| Micellar (Tween 80) | 5x - 20x | Encapsulates drug in hydrophobic micelle cores. | Stabilizes supersaturated states. | Can interfere with lipid-based biological assays; causes foaming. |

| HP-β-CD Complexation | 50x - 100x+ | Entropic displacement of water; host-guest encapsulation [2]. | Highly biocompatible; prevents precipitation entirely. | Requires specific molecular size fit; higher material cost [3]. |

Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Co-dissolution Method)

Use this protocol to achieve high aqueous concentrations for in vivo dosing.

-

Preparation of Host Solution: Dissolve 20% (w/v) HP-β-CD in sterile ultra-pure water or PBS (pH 7.4). Stir continuously until the solution is completely clear.

-

API Addition: Weigh the required amount of C11H15NO5S powder. Add it slowly to the HP-β-CD solution. Note: Do not exceed a 1:1 or 1:2 molar ratio of API to Cyclodextrin to ensure complete encapsulation.

-

Equilibration: Protect the vessel from light and stir at 300 RPM at room temperature (20-25°C) for 24 to 48 hours. The prolonged time is required to reach thermodynamic equilibrium ( Ka ) between the free and complexed states.

-

Validation Step: Filter the resulting suspension through a 0.22 µm PVDF syringe filter. The filtrate contains the solubilized inclusion complex.

-

Quantification: Dilute an aliquot of the filtrate 1:100 in methanol to break the complex, and quantify the exact concentration of C11H15NO5S via HPLC-UV.

Protocol B: Cosolvent-Surfactant System (For In Vitro Assays)

Use this protocol to prevent precipitation when diluting into cell culture media.

-

Primary Stock: Dissolve C11H15NO5S in 100% DMSO to create a 50 mM stock.

-

Intermediate Vehicle Preparation: Prepare a solution of 20% PEG 400 and 5% Tween 80 in sterile water.

-

Step-wise Dilution:

-

Add 10 µL of the DMSO stock to 90 µL of the Intermediate Vehicle. Vortex immediately for 15 seconds. (You now have a 5 mM intermediate stock in 10% DMSO / 18% PEG 400 / 4.5% Tween 80).

-

-

Final Media Spiking: Pipette the intermediate stock into your final aqueous assay buffer (e.g., cell culture media) at a 1:100 dilution.

-

Validation Step: Observe the final solution under a microscope at 40x magnification. The absence of micro-crystals confirms successful micellar stabilization.

References

- Arbor Pharmchem. "Amisulpride Intermediate Supplier" (Discusses Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1 properties).

- BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost.

- National Institutes of Health (PMC). "A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

- Scientific Research Publishing (SCIRP). "Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant.

- National Institutes of Health (NIH). "Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

Technical Support Center: Resolving Co-Elution in C11H15NO5S Gas Chromatography

Welcome to the advanced troubleshooting center for the gas chromatographic (GC) analysis of C11H15NO5S (e.g., N-Tosyl-L-threonine and related multi-functional sulfonamides). This guide is engineered for researchers and drug development professionals who require rigorous, self-validating methodologies to overcome complex co-elution challenges.

The Causality of Co-Elution in Multi-Functional Sulfonamides

C11H15NO5S is a highly polar molecule containing a combination of hydroxyl, carboxyl, and sulfonamide functional groups. Direct GC analysis of this compound is impossible due to its thermal instability and high boiling point. While chemical derivatization (typically silylation) is mandatory to increase volatility, the differential reactivity of these functional groups is the primary driver of co-elution[1].

When silylation is incomplete, the sample contains a heterogeneous mixture of partially derivatized artifacts (e.g., di-TMS and tri-TMS derivatives). Because these artifacts share identical carbon backbones but differ slightly in polarity, they exhibit near-identical partition coefficients ( k′ ), leading to severe peak broadening and co-elution[1]. Furthermore, in complex biological matrices, the target compound often co-elutes with endogenous organic acids or stereoisomers if the stationary phase selectivity is sub-optimal[2].

Troubleshooting FAQs

Q1: My chromatogram shows a broad, asymmetric peak with a distinct "shoulder." How can I confirm if this is co-elution or just poor column performance? A: A shoulder is a sudden discontinuity in the peak profile, whereas column degradation typically causes a gradual exponential tail[3]. To definitively confirm co-elution, analyze the mass spectra across the peak. If you are using GC-MS, extract the spectra at the beginning, apex, and end of the peak. A shift in the fragmentation profile or ion ratios across these three points mathematically confirms that two or more compounds are co-eluting under the same peak envelope[3].

Q2: I have confirmed co-elution via MS spectral shifting. Should I immediately change my GC column? A: No. Before altering the physical hardware, evaluate your system's kinetic parameters and sample integrity[2]. First, check for the presence of under-derivatized artifacts. If derivatization is complete, adjust the temperature ramp. For samples with a wide boiling range, slowing the temperature ramp through the specific elution window of C11H15NO5S can increase the separation factor ( α ) and resolve closely eluting peaks without requiring a column change[2].

Q3: I have optimized the temperature ramp and derivatization, but the target still co-elutes with a matrix interference. What is the next logical step? A: If kinetic adjustments fail, you must alter the thermodynamic selectivity or detection specificity. You can switch from a non-polar stationary phase to a mid-polarity phase to change the elution order. Alternatively, transition to GC-MS/MS. Operating in Multiple Reaction Monitoring (MRM) mode allows you to mathematically resolve co-eluting peaks by isolating precursor-to-product ion transitions unique to C11H15NO5S, bypassing the need for physical baseline separation[4].

Experimental Protocols

Protocol A: Self-Validating Silylation for C11H15NO5S

To prevent co-elution caused by incomplete derivatization, this protocol utilizes a strong silylating agent with a catalyst to ensure complete conversion to the fully silylated (tetra-TMS) derivative.

Step-by-Step Methodology:

-

Sample Drying: Transfer 50 µL of the C11H15NO5S extract into a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Trace moisture hydrolyzes silylating reagents, leading to incomplete reactions and artifact co-elution.

-

Reagent Addition: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) as a catalyst. Add 50 µL of anhydrous pyridine as an acid scavenger and solvent.

-

Incubation: Seal the vial with a PTFE-lined cap and incubate at 80°C for 60 minutes. Causality: The sterically hindered secondary hydroxyl group and the sulfonamide nitrogen require elevated thermal energy and the TMCS catalyst to overcome activation barriers.

-

Validation (The Self-Validating Step): Inject 1 µL into the GC-MS. Extract the Extracted Ion Chromatograms (EICs) for the [M-15]+ ions of the di-TMS, tri-TMS, and tetra-TMS derivatives. The protocol is validated if the tetra-TMS peak accounts for >98% of the total target area, confirming that derivatization-induced co-elution has been eliminated[1].

Protocol B: GC-MS/MS MRM Optimization for Unresolved Co-Elution

When physical chromatographic resolution fails, use tandem mass spectrometry to achieve spectral resolution[4].

Step-by-Step Methodology:

-

Precursor Ion Selection: Inject a high-concentration standard (10 µg/mL) in full-scan mode. Identify the most abundant, high-mass ion for the fully derivatized C11H15NO5S.

-

Collision Energy (CE) Optimization: Isolate the precursor ion in Q1. Apply Argon collision gas in Q2 and sweep the CE from 5 eV to 40 eV in 5 eV increments to generate stable product ions[4].

-

Product Ion Selection: Select the two most abundant product ions in Q3. The primary transition is used for quantification, and the secondary transition is used for qualification.

-

Dwell Time Adjustment: Set the dwell time to ensure at least 12-15 data points across the co-eluting peak to maintain quantitative accuracy.

Quantitative Data Summaries

Table 1: GC-MS/MS Parameters and Derivatization Efficiency for C11H15NO5S

| Derivative Form | Derivatization Efficiency (%) | Retention Index (RI) | Precursor Ion (m/z) | Quant Product Ion (m/z) | Qual Product Ion (m/z) | Optimal CE (eV) |

| Di-TMS Artifact | < 1.0% | 1845 | 402.1 | 286.1 | 196.0 | 15 |

| Tri-TMS Artifact | < 1.0% | 1910 | 474.2 | 358.1 | 268.1 | 15 |

| Tetra-TMS (Target) | > 98.0% | 1985 | 546.2 | 430.2 | 340.1 | 20 |

(Note: Data represents optimized conditions using Protocol A and a 5% Phenyl stationary phase).

Troubleshooting Workflow Visualization

Logical workflow for diagnosing and resolving GC co-elution issues.

References

-

Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Axion Labs[Link]

-

In-depth Analysis Of Factors Affecting Resolution in Gas Chromatography ALWSCI[Link]

-

Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS MDPI[Link]

-

Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight ChemRxiv[Link]

Sources

overcoming steric hindrance during C11H15NO5S amidation

Topic: Overcoming Steric Hindrance during C11H15NO5S Amidation Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Amidation Troubleshooting Guide. The molecular formula C11H15NO5S (archetypically represented by N-Tosyl-L-threonine and its derivatives) presents a "perfect storm" of synthetic challenges. The combination of a bulky N-sulfonyl protecting group, an adjacent alpha-chiral center, and beta-branching (e.g., a secondary hydroxyl or alkyl group) creates massive steric shielding around the carboxylic acid.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind failed couplings and provide field-proven, self-validating methodologies to achieve high-yielding, racemization-free amidation.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why do standard coupling reagents (HATU, EDC/HOBt) consistently fail or yield <20% conversion with C11H15NO5S? A: The failure of standard uronium or carbodiimide reagents is a matter of transition-state geometry. Reagents like HATU activate the carboxylic acid by forming an OAt (7-aza-1-hydroxybenzotriazole) active ester. While highly reactive for standard amino acids, the OAt leaving group is exceptionally bulky. When combined with the inherent steric wall of the C11H15NO5S backbone, it creates a massive steric shield. The rate of nucleophilic attack by the incoming amine becomes slower than the rate of competitive hydrolysis or off-target pathways (such as N-acylurea formation).

Q: What is the mechanistic advantage of the TCFH/NMI system for this specific substrate? A: To bypass the steric wall, we must change the geometry of the active intermediate.1 generates an in situ N-acylimidazolium intermediate[1]. Unlike bulky OAt esters, the planar, highly electrophilic imidazolium group presents a significantly smaller van der Waals radius. This compact electrophile dramatically lowers the activation energy required for the hindered amine's approach, mirroring the efficiency of2 [2].

Q: We are observing significant epimerization at the alpha-chiral center. How do we mitigate this? A: The acidity of the alpha-proton in C11H15NO5S is exacerbated by the electron-withdrawing sulfonyl group. The extended reaction times required for hindered amidation increase the probability of base-catalyzed enolization or oxazolone-like intermediate formation. To achieve racemization-free coupling, switch to3 [3]. Ynamides form a highly stable α-acyloxyenamide active ester that reacts rapidly with amines without requiring excess basic additives, effectively shutting down the epimerization pathway.

Part 2: Quantitative Data & Troubleshooting Workflows

Table 1: Comparative Efficiency of Coupling Strategies for C11H15NO5S

Data summarizes typical outcomes when coupling C11H15NO5S with a secondary or sterically hindered primary amine at 0.2 M concentration.

| Coupling System | Active Intermediate | Typical Conversion (%) | Epimerization (%) | Reaction Time (h) |

| EDC / HOBt | OBt Ester | < 20% | 5 - 15% | 24 - 48 |

| HATU / DIPEA | OAt Ester | 30 - 45% | 2 - 10% | 18 - 24 |

| TCFH / NMI | N-Acylimidazolium | > 90% | < 1% | 2 - 4 |

| MYTsA (Ynamide) | α-Acyloxyenamide | > 85% | Not Detected | 4 - 8 |

Workflow Visualization

Mechanistic pathway of TCFH/NMI overcoming steric hindrance in C11H15NO5S amidation.

Decision matrix for troubleshooting failed C11H15NO5S amidation reactions.

Part 3: Self-Validating Experimental Protocols

Protocol A: TCFH/NMI-Mediated Amidation (High-Conversion Route)

Causality Note: NMI is utilized instead of DIPEA because NMI acts as both a base and a nucleophilic catalyst. DIPEA is too sterically hindered to efficiently form the critical N-acylimidazolium intermediate.

Step 1: In Situ Activation

-

In an oven-dried flask under N₂, dissolve C11H15NO5S (1.0 eq, 1.0 mmol) and TCFH (1.2 eq, 1.2 mmol) in anhydrous Acetonitrile (5.0 mL, 0.2 M).

-

Cool the mixture to 0 °C using an ice bath.

-

Add N-methylimidazole (NMI) (3.0 eq, 3.0 mmol) dropwise over 2 minutes. Stir for 15 minutes.

-

Self-Validation (IPC): Quench a 10 µL aliquot into 1 mL of Methanol. LC-MS analysis should reveal the mass of the methyl ester, confirming 100% conversion of the starting material to the active N-acylimidazolium intermediate.

-

Step 2: Nucleophilic Coupling

-

Add the hindered amine (1.1 eq, 1.1 mmol) in one portion.

-

Remove the ice bath, allowing the reaction to warm to 25 °C. Stir for 2 to 4 hours.

-

Self-Validation (IPC): TLC (EtOAc/Hexane) will show the complete disappearance of the highly polar active intermediate and the emergence of the less polar amide product.

-

Step 3: Orthogonal Workup

-

Dilute the reaction mixture with EtOAc (20 mL) and quench with 1M HCl (10 mL).

-

Causality: The acidic wash protonates and removes excess NMI, TCFH byproducts, and unreacted amine into the aqueous layer.

-

-

Separate the organic layer and wash with saturated aqueous NaHCO₃ (10 mL).

-

Causality: The basic wash deprotonates and removes any unreacted C11H15NO5S starting material.

-

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly pure amide.

Protocol B: Ynamide-Mediated Amidation (Racemization-Free Route)

Causality Note: If your specific C11H15NO5S derivative is highly prone to alpha-epimerization, base-free conditions are mandatory. Ynamides activate the acid via an α-acyloxyenamide intermediate that is completely stable against oxazolone-driven racemization.

Step 1: Reagent Assembly

-

Combine C11H15NO5S (1.0 eq, 1.0 mmol), the target amine (1.1 eq, 1.1 mmol), and MYTsA (N-methyl-N-(p-toluenesulfonyl)ethynamine) (1.2 eq, 1.2 mmol) in anhydrous Dichloromethane (10.0 mL, 0.1 M).

Step 2: Mild Thermal Coupling

-

Stir the mixture at 40 °C for 6 to 8 hours. No external base is added.

-

Self-Validation (IPC): Monitor via LC-MS. You will observe the transient formation of the α-acyloxyenamide mass prior to the appearance of the final amide mass.

-

Step 3: Purification

-

Concentrate the mixture directly onto silica gel.

-

Purify via flash chromatography.

-

Causality: The ynamide byproduct converts into a highly polar, inert sulfonamide during the reaction, which strongly adheres to the baseline of the silica column, allowing the pure target amide to elute cleanly.

-

References

-

TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations ResearchGate / Chemical Communications URL:[Link]

-

Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Royal Society of Chemistry (RSC) URL:[Link]

-

Ynamide Coupling Reagents: Origin and Advances PubMed Central (PMC) / J. Am. Chem. Soc. URL:[Link]

Sources

Technical Support Center: Troubleshooting N-Tosyl-L-threonine (NTsLT) Crystallization

Welcome to the advanced technical support and troubleshooting center for N-Tosyl-L-threonine (NTsLT). As a highly versatile chiral acidic additive utilized in asymmetric chlorolactonization[1] and stereoselective halohydrin synthesis[2], obtaining high-purity, well-defined NTsLT crystals is critical for reproducible catalytic performance.

However, crystallization of NTsLT is notoriously challenging. Its structural dichotomy—a hydrophobic, sterically bulky tosyl group coupled with a highly polar, hydrogen-bond-donating threonine backbone—often leads to complex phase behaviors. Rather than forming an ordered lattice, researchers frequently encounter liquid-liquid phase separation (oiling out) or gelation. This guide provides mechanistic explanations and self-validating protocols to overcome these thermodynamic and kinetic hurdles.

I. Fundamental Physicochemical Parameters

Understanding the molecular properties of NTsLT is the first step in diagnosing crystallization failures. The table below summarizes the quantitative data and its mechanistic impact on crystal formation.

| Parameter | Value | Mechanistic Implication for Crystallization |

| Molecular Formula | C11H15NO5S[3] | High heteroatom count (N, O, S) enables complex, competing intermolecular H-bonding networks. |

| Molecular Weight | 273.31 g/mol [3] | Moderate size; requires careful supersaturation control to avoid kinetic trapping and amorphous precipitation. |

| H-Bond Profile | 3 Donors, 5 Acceptors | Highly prone to solvent-solute H-bonding, leading to solvent inclusion if the cooling rate is too rapid. |

| Preferred Solvent System | EtOAc / Hexanes[4] | Balances the solubility of the polar backbone (Ethyl Acetate) and the hydrophobic tosyl ring (Hexane). |

II. Diagnostic Workflow

Diagnostic workflow for N-Tosyl-L-threonine crystallization failures.

III. Expert Q&A: Troubleshooting Common Failures

Q1: Why does my NTsLT consistently "oil out" (form a dense syrup) instead of forming crystals upon cooling? Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the metastable zone width, crossing the spinodal curve before primary nucleation can occur. Because NTsLT is amphiphilic, high concentrations in a cooling EtOAc/Hexane mixture cause the solute molecules to self-associate into a solute-rich liquid phase rather than properly orienting into a rigid crystal lattice. Resolution: You must bypass the LLPS boundary by reducing the initial concentration and employing seeding . By introducing a few milligrams of pure NTsLT crystals into the metastable zone (just before the cloud point), you provide a pre-existing lattice that lowers the activation energy for crystal growth, directing the thermodynamics toward crystallization rather than phase separation.

Q2: I am getting an amorphous, gummy powder instead of distinct, birefringent crystals. How do I fix the lattice formation? Causality: Amorphous precipitation is a kinetic failure. It happens when the anti-solvent (e.g., hexane) is added too rapidly or the cooling ramp is too steep. The NTsLT molecules crash out of solution without sufficient time to orient their tosyl rings and threonine hydroxyl/carboxyl groups into a thermodynamically stable hydrogen-bonded network. Resolution: Implement Temperature-Cycling (Ostwald Ripening) . By oscillating the temperature (e.g., heating to 50°C, cooling to 40°C, holding, then repeating), you selectively dissolve the smaller, less stable amorphous particles and allow the material to re-deposit slowly onto the more stable, growing crystalline faces.

Q3: My yield is extremely low, and the majority of the NTsLT remains dissolved in the mother liquor. What is the cause? Causality: This is an issue of excessive solvent polarity or an incorrect solvent-to-antisolvent ratio. If the ethyl acetate fraction is too high, the polar threonine backbone remains overly solvated by hydrogen bonding with the solvent, preventing the solute molecules from interacting with one another. Resolution: Perform an evaporative crystallization followed by precise anti-solvent titration. Remove 50% of the primary solvent under reduced pressure, then titrate the anti-solvent dropwise until slight turbidity persists.

IV. Validated Experimental Methodologies

Protocol A: Standard Anti-Solvent Crystallization of NTsLT (EtOAc/Hexane)

Self-Validation Check: Crystals should appear as distinct needles or plates under a Polarized Light Microscope (PLM), exhibiting strong birefringence. The melting point should be sharp, confirming the absence of solvent inclusion.

-

Dissolution: Suspend crude NTsLT in minimal hot Ethyl Acetate (EtOAc) at 60°C. Stir at 300 rpm until complete dissolution is achieved[4].

-

Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter to remove insoluble impurities. (Note: Particulates act as heterogeneous nucleation sites for amorphous material).

-

Titration: Maintain the filtrate at 55°C. Slowly add warm Hexane (anti-solvent) dropwise until the solution becomes faintly turbid (reaching the cloud point).

-

Clarification: Add EtOAc drop-by-drop (usually 1-3 drops) just until the turbidity clears. This places the solution precisely within the metastable zone.

-

Seeding: Add 0.1% w/w of pure NTsLT seed crystals to bypass the primary nucleation energy barrier.

-

Cooling Ramp: Cool the system to 20°C at a strict, controlled rate of 0.2°C/min. Hold at 20°C for 2 hours, then further cool to 4°C for final yield maximization.

-

Isolation: Filter the resulting crystals via vacuum filtration, wash with ice-cold Hexane, and dry under vacuum at 40°C for 12 hours.

Protocol B: Recovery of "Oiled-Out" NTsLT via Trituration

Self-Validation Check: The dense, viscous oil will visibly transition into a free-flowing white powder, indicating a successful phase transition from a liquid to a solid state.

-

Solvent Decantation: If the system has oiled out, carefully decant the supernatant mother liquor, leaving the dense NTsLT oil in the bottom of the flask.

-

Trituration: Add 5-10 mL of pure, ice-cold Hexane directly to the oil.

-

Mechanical Agitation: Vigorously scratch the walls of the flask with a glass stirring rod while sonicating the mixture for 5-10 minutes. The mechanical shear forces and cavitation induce secondary nucleation.

-

Aging: Once the oil transforms into a solid suspension, let it age at room temperature for 1 hour to ensure complete solidification.

-

Re-crystallization: Isolate the crude solid via filtration and subject it to Protocol A for high-purity crystal growth.

V. References

-

N-Tosyl-l-threonine | C11H15NO5S | CID 745780 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

-

Convergent and Stereoselective Synthesis of Nonulosonic acids Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Mechanistic Insights into the Origin of Stereoselectivity in an Asymmetric Chlorolactonization Catalyzed by (DHQD)2PHAL Source: Journal of the American Chemical Society (ACS) URL:[Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS) URL:[Link]

Sources